2,5-Dimethyl-3-hexanol
Overview
Description
2,5-Dimethyl-3-hexanol is an organic compound with the molecular formula C8H18O. It is a type of alcohol, specifically a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the third carbon atom in a hexane chain, which also has methyl groups attached to the second and fifth carbon atoms. This compound is known for its use in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
2,5-Dimethyl-3-hexanol, also known as 2,5-Dimethylhexan-3-ol, is a type of alcohol . Alcohols generally interact with a variety of molecular targets in the body, including enzymes and cell membranes .
Mode of Action
The mode of action of alcohols typically involves interactions with their targets that lead to changes in the targets’ structure or function .
Biochemical Pathways
Alcohols in general can affect various biochemical pathways in the body, often leading to changes in cellular metabolism .
Result of Action
The effects of alcohols can range from changes in cell membrane fluidity to alterations in enzyme activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other substances that might interact with the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethyl-3-hexanol can be synthesized through several methods. One common method involves the epoxidation of isovaleric acid. The process begins with the reaction of isovaleric acid with benzoyl peroxide or propionyl peroxide to generate an epoxide. This intermediate then undergoes a dehydration cyclization reaction to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic hydrogenation of the corresponding ketone, 2,5-Dimethyl-3-hexanone. This method is preferred due to its efficiency and scalability, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-hexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone, 2,5-Dimethyl-3-hexanone, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 2,5-Dimethyl-3-hexanone
Reduction: Corresponding alkanes
Substitution: Alkyl halides
Scientific Research Applications
2,5-Dimethyl-3-hexanol has several applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.
Medicine: The compound is explored for its potential use in pharmaceutical formulations.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-3-hexanone
- 3-Hexanol
- 2,5-Dimethyl-2-hexanol
- 2,5-Dimethyl-4-hexanol
Uniqueness
2,5-Dimethyl-3-hexanol is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Compared to its isomers, it exhibits different boiling points, solubility, and reactivity. For instance, the presence of the hydroxyl group at the third carbon atom and the methyl groups at the second and fifth positions result in unique steric and electronic effects, influencing its behavior in chemical reactions .
Properties
IUPAC Name |
2,5-dimethylhexan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-6(2)5-8(9)7(3)4/h6-9H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKTZHPOKPYBPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871300 | |
Record name | 2,5-Dimethylhexan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19550-07-3 | |
Record name | 2,5-Dimethyl-3-hexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19550-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethylhexan-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethyl-3-hexanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95420 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dimethylhexan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethylhexan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.214 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper explores calorimetric properties of octanol isomers. Could you elaborate on the significance of studying such properties for a compound like 2,5-Dimethyl-3-hexanol, and how these properties might influence its potential applications?
A1: Understanding the calorimetric properties, such as heat capacity and enthalpy of fusion, of this compound provides valuable insights into its physical behavior and interactions at a molecular level. [] For instance, heat capacity data can be used to predict its behavior as a solvent or in mixtures, potentially influencing its suitability for specific applications. Furthermore, knowledge of enthalpy of fusion is crucial for processes involving phase transitions, like crystallization or purification, which are essential considerations for industrial applications. []
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